Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
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Overview
Description
IR 783 is a heptamethine cyanine fluorescent probe for in vivo imaging of tumor cells. It displays excitation/emission maxima of 633/780 nm, respectively. IR 783 is transported into tumor cells, an effect that can be blocked by the organic anion transporting polypeptide (OATP) inhibitor sulfobromophthalein (bromosulfalein; ). In vivo, IR 783 (11.25 mg/kg) preferentially accumulates in tumor tissue in an ACHN kidney cancer mouse xenograft model. It has been conjugated to polyethylenimines for tumor-specific gene delivery.
Biological Activity
Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, commonly referred to as IR 783, is a synthetic compound with significant potential in biological applications, particularly in the field of fluorescence imaging and phototherapy. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C38H46ClN2NaO6S2
- Molecular Weight : 749.35 g/mol
- CAS Number : 115970-66-6
- Purity : >98% (HPLC)
Synthesis and Characterization
IR 783 can be synthesized through a multi-step process involving the reaction of various indole derivatives and sulfonate groups. The synthesis typically includes:
- Formation of the indole backbone.
- Introduction of the sulfonate group.
- Chlorination and cyclization to achieve the final structure.
The compound exhibits a maximum absorption wavelength (λmax) around 783 nm, making it suitable for near-infrared applications.
Fluorescence Properties
IR 783 is recognized for its strong fluorescence properties, making it an effective fluorescent probe for biological imaging. Its near-infrared emission allows for deep tissue penetration with minimal background interference from biological tissues.
Phototherapeutic Applications
Research indicates that IR 783 has potential in photothermal therapy (PTT) for cancer treatment. The compound can absorb near-infrared light and convert it into heat, effectively targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue.
Cellular Uptake and Cytotoxicity
Studies have demonstrated that IR 783 is efficiently taken up by various cancer cell lines. For instance:
- HeLa Cells : Exhibited significant fluorescence upon treatment with IR 783, indicating effective cellular uptake.
- Cytotoxicity Assays : Showed that IR 783 has a dose-dependent cytotoxic effect on cancer cells while displaying lower toxicity to normal cells.
Study 1: Imaging and Therapy
A study published in Theranostics explored the use of IR 783 in multimodal imaging and therapy. The researchers demonstrated that IR 783 could be utilized for both imaging and targeted photothermal therapy in tumor-bearing mice. Results indicated a significant reduction in tumor size following treatment with IR 783 combined with laser irradiation .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of IR 783 in inducing apoptosis in cancer cells. The study revealed that IR 783 triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in programmed cell death .
Data Summary
Property | Value |
---|---|
Molecular Formula | C38H46ClN2NaO6S2 |
Molecular Weight | 749.35 g/mol |
λmax | 783 nm |
Purity | >98% (HPLC) |
CAS Number | 115970-66-6 |
Properties
CAS No. |
115970-66-6 |
---|---|
Molecular Formula |
C38H46ClN2NaO6S2 |
Molecular Weight |
749.4 g/mol |
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
QQIQAVJARACLHE-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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